Ethyl 1-(2-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(2-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromophenyl group, a methyl group, and an ethyl ester group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of 2-bromobenzoyl chloride with ethyl 5-methyl-1H-pyrazole-3-carboxylate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a catalyst such as copper(I) iodide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
Ethyl 1-(2-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in halogen bonding, while the pyrazole ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 1-(2-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate can be compared with other similar compounds such as:
Ethyl 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Ethyl 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylate: Contains a fluorine atom, which can significantly alter its chemical behavior and biological activity.
Ethyl 1-(2-iodophenyl)-5-methyl-1H-pyrazole-3-carboxylate: The presence of an iodine atom can enhance its reactivity in certain substitution reactions.
Properties
Molecular Formula |
C13H13BrN2O2 |
---|---|
Molecular Weight |
309.16 g/mol |
IUPAC Name |
ethyl 1-(2-bromophenyl)-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-18-13(17)11-8-9(2)16(15-11)12-7-5-4-6-10(12)14/h4-8H,3H2,1-2H3 |
InChI Key |
OVHVLULMKVYAIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.